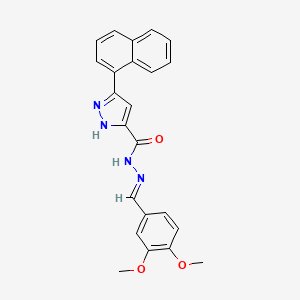

(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-29-21-11-10-15(12-22(21)30-2)14-24-27-23(28)20-13-19(25-26-20)18-9-5-7-16-6-3-4-8-17(16)18/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRNTFPPXSTTFQ-ZVHZXABRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the hydrazone family, characterized by its unique structural features that include a pyrazole ring and a naphthyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is . The compound features a hydrazone linkage (C=N) and various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting signaling pathways associated with cell survival and proliferation. Research indicates that compounds with similar structures can inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cell lines .

- Antimicrobial Effects : The mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential enzymatic functions in microbial pathogens.

- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Biological Activity Data

Research studies have evaluated the biological activities of this compound through various assays. Below is a summary of its biological activity based on available data:

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic applications:

- Anticancer Study : A study investigated the effect of this compound on human cancer cell lines. Results showed significant cytotoxicity at low concentrations, with mechanisms involving mitochondrial dysfunction and caspase activation leading to apoptosis .

- Antimicrobial Evaluation : In another study, the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggested that the compound could be developed as a new class of antibiotics.

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

Key Insights :

Pyrazole Core Modifications

Key Insights :

- Naphthyl vs. Phenyl : The naphthalen-1-yl group in the target compound provides a larger aromatic surface for hydrophobic interactions, which may enhance binding affinity in biological systems compared to phenyl analogs .

- Substituent Position : Substituents at the pyrazole C3 position (e.g., naphthyl) influence molecular symmetry and dipole alignment, affecting spectroscopic properties .

Characterization

- X-ray Crystallography : SHELXL and WinGX software are widely used for structure refinement. The target compound’s E-configuration and dihedral angles between aromatic rings are consistent with related hydrazones .

- Spectroscopy : FT-IR confirms C=N stretches at ~1600 cm⁻¹; ¹H NMR shows methoxy protons at δ 3.8–4.0 ppm .

DFT and Molecular Docking

- Target Compound : B3LYP/6-311 G** calculations predict a planar geometry with intramolecular H-bonding between the hydrazone NH and pyrazole carbonyl .

- Dichloro Analog : Exhibits higher electrophilicity index (ω = 8.7 eV vs. 6.2 eV for the target), suggesting greater reactivity .

- Biological Activity : Molecular docking studies on analogs show inhibition of cyclooxygenase-2 (COX-2) and antimicrobial activity, with methoxy groups enhancing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.